molecular formula C19H18N4O2S B2424785 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034513-79-4

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2424785
CAS No.: 2034513-79-4
M. Wt: 366.44
InChI Key: DEEWNVULLCPRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of thiazole derivatives, including this compound, is characterized by the presence of sulfur and nitrogen in the five-membered thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be influenced by the substituents at positions 2 and 4 on the thiazole ring . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazoles, including this compound, resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Some thiazole derivatives resemble thiophene and furan in their behavior and properties .

Scientific Research Applications

Synthesis and Biological Activity

A study conducted by Zaki, Al-Gendey, and Abdelhamid (2018) outlines a facile synthesis approach for compounds with similar structures, highlighting their antimicrobial and anticancer activities. The research demonstrates that certain derivatives exhibit significant cytotoxicity against MCF-7 cell lines, suggesting potential applications in cancer treatment (Zaki, Al-Gendey, & Abdelhamid, 2018).

Chemical Reactivity and Derivatives

Aleksandrov and El’chaninov (2017) investigated the reactivity of similar compounds, leading to the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole derivatives through specific chemical reactions. This work contributes to understanding the chemical behavior and potential for creating novel derivatives with diverse biological activities (Aleksandrov & El’chaninov, 2017).

Antimicrobial Properties

Palkar et al. (2017) designed and synthesized novel analogs showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings indicate the potential of such compounds in developing new antibacterial agents, contributing to the fight against resistant bacterial strains (Palkar et al., 2017).

Antioxidant and Antineoplastic Effects

Research by Shalai et al. (2021) on thiazole derivatives, including similar compounds, explored their impact on pro- and antioxidant processes in the liver homogenate of healthy and tumor-bearing mice. This study suggests a balanced effect on liver toxicity, indicating the potential for cancer treatment with minimized side effects (Shalai et al., 2021).

Heterocyclic Synthesis and Drug Design

Further investigations into the synthesis of heterocyclic compounds based on similar structures offer insights into designing novel drugs with enhanced biological activities. These studies contribute to expanding the library of compounds with potential therapeutic applications, particularly in treating microbial infections and cancer (Yuan, Yao, & Tang, 2017).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their biological activity. For example, some thiazole derivatives have been found to inhibit the metalloenzyme carbonic anhydrase (CA), which plays a significant role in drug-target protein interaction .

Future Directions

Thiazole derivatives, including this compound, continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on further exploring the biological importance of these compounds, designing and synthesizing new derivatives, and investigating their structure-activity relationships .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-12-17(15-7-5-11-25-15)13(2)23(22-12)10-9-20-18(24)19-21-14-6-3-4-8-16(14)26-19/h3-8,11H,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEWNVULLCPRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=NC3=CC=CC=C3S2)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.